molecular formula C11H7BrFN5 B2615566 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine CAS No. 1100095-00-8

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine

カタログ番号 B2615566
CAS番号: 1100095-00-8
分子量: 308.114
InChIキー: YQUPVXOGAIWOGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazinyl benzimidazole derivative that has shown promising results in various studies, particularly in the treatment of cancer and infectious diseases.

作用機序

The mechanism of action of 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells or microorganisms. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is one of the mechanisms by which it inhibits their growth.
Biochemical and Physiological Effects:
5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, as well as the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment.

実験室実験の利点と制限

One of the main advantages of 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine is its potential as a new drug candidate for the treatment of cancer and infectious diseases. It has shown promising results in various studies, and its mechanism of action is different from that of existing drugs, which makes it a potential alternative for patients who do not respond to conventional treatment. However, one of the limitations of this compound is its toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

将来の方向性

There are several future directions for research on 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This will help in the development of more specific and effective drugs. Another direction is to evaluate its toxicity in preclinical and clinical studies, and optimize its dosage and administration to minimize side effects. Additionally, more studies are needed to evaluate its efficacy in vivo and in clinical trials, and to explore its potential applications in other diseases such as viral infections and autoimmune disorders.

合成法

The synthesis of 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine involves the reaction of 6-fluoro-1H-benzimidazole-2-carboxylic acid with 4-bromo-3-hydrazinylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a suitable temperature and for a specific time. The resulting product is then purified by column chromatography or recrystallization to obtain 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine in high yield and purity.

科学的研究の応用

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of cancer, particularly in inhibiting the growth and proliferation of cancer cells. It has also been shown to have antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

特性

IUPAC Name

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN5/c12-8-4-15-10(14)9(18-8)11-16-6-2-1-5(13)3-7(6)17-11/h1-4H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUPVXOGAIWOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C3=NC(=CN=C3N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。